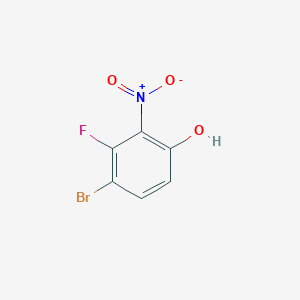

4-Bromo-3-fluoro-2-nitrophenol

Overview

Description

4-Bromo-3-fluoro-2-nitrophenol is a phenolic organic compound . It has a molecular formula of C6H3BrFNO3 . The average mass of this compound is 235.995 Da and the monoisotopic mass is 234.928024 Da .

Molecular Structure Analysis

The molecular structure of this compound consists of a phenol group with bromo, fluoro, and nitro substituents . The exact positions of these substituents can be determined by the compound’s name: the bromo group is at the 4th position, the fluoro group is at the 3rd position, and the nitro group is at the 2nd position .Physical and Chemical Properties Analysis

This compound has a predicted boiling point of 275.1±35.0 °C and a predicted density of 1.965±0.06 g/cm3 . The compound is light yellow to beige in color .Scientific Research Applications

Subheading Catalytic Reduction and Sensing Applications

4-Bromo-3-fluoro-2-nitrophenol is a type of nitrophenol, and while the specific compound has not been the focus of extensive research, its close relatives in the nitrophenol family have been studied for various applications, most notably in catalytic reduction and sensing. For instance, gold nanoparticles stabilized by ionic liquids have been utilized for the catalytic reduction of nitrophenol compounds, demonstrating excellent stability and reusability, making them suitable for the complete reduction of nitrophenols in multiple cycles (Thawarkar et al., 2018). Additionally, the 4-nitrophenolate anion has been explored as a colorimetric sensor for halide anions, suggesting potential applications in environmental monitoring and safety (Gale et al., 1999).

Fluorescence Sensing and Detection Technologies

Subheading Advanced Sensing and Detection Mechanisms

In the realm of detection technologies, the nitrophenol family has been utilized in developing sophisticated sensing mechanisms. For instance, fluorescent probes based on polysiloxane have been designed for the effective and selective detection of 4-nitrophenol, showcasing high efficiency and selectivity, and demonstrating potential for environmental monitoring and safety applications (Wang et al., 2020). Similarly, a novel fluorescent molecularly imprinted sensor has been constructed for the highly sensitive and selective detection of 4-nitrophenol, showing promise for environmental applications (Li et al., 2016).

Environmental Monitoring and Pollution Control

Subheading Environmental Impact and Pollution Mitigation

The nitrophenol compounds, closely related to this compound, have been extensively used in various industries, leading to environmental concerns due to their toxicity. Studies have focused on understanding the toxic effects of nitrophenols on anaerobic systems, shedding light on the environmental impact and paving the way for pollution control strategies (Haghighi Podeh et al., 1995). Additionally, advancements have been made in the degradation of nitrophenol compounds, utilizing novel catalysts and methodologies for pollution mitigation and ensuring safer water streams (Gupta et al., 2014).

Safety and Hazards

4-Bromo-3-fluoro-2-nitrophenol is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .

Properties

IUPAC Name |

4-bromo-3-fluoro-2-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrFNO3/c7-3-1-2-4(10)6(5(3)8)9(11)12/h1-2,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQSACDGRYKNYRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1O)[N+](=O)[O-])F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301305408 | |

| Record name | 4-Bromo-3-fluoro-2-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301305408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

889939-22-4 | |

| Record name | 4-Bromo-3-fluoro-2-nitrophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=889939-22-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-3-fluoro-2-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301305408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

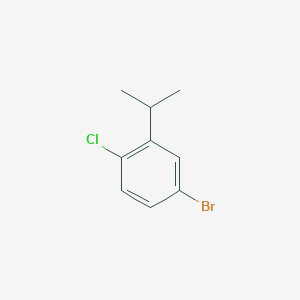

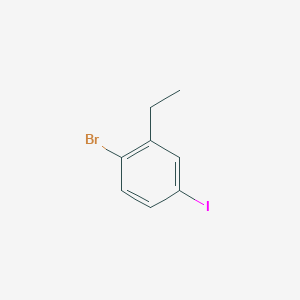

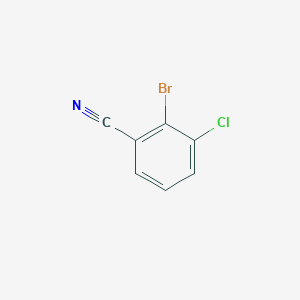

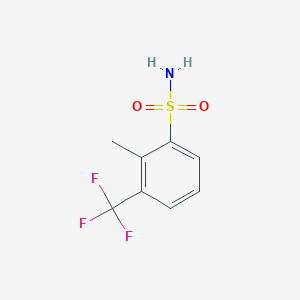

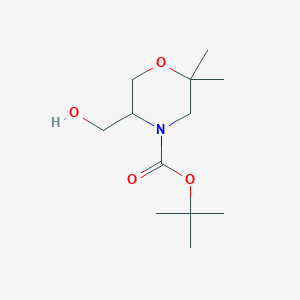

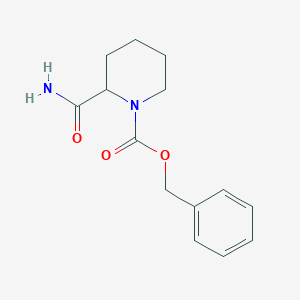

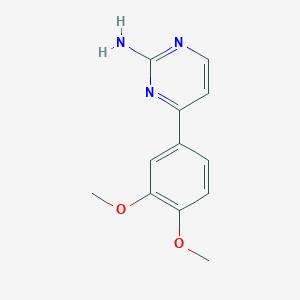

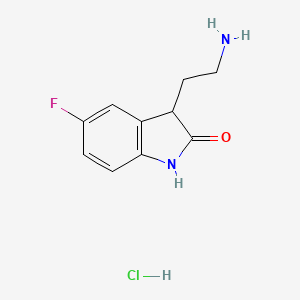

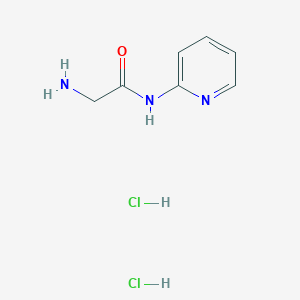

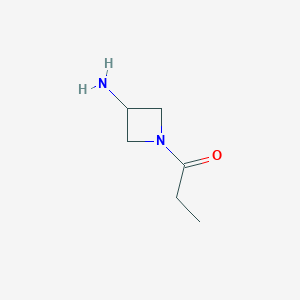

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-(Propan-2-ylsulfanyl)phenyl]methanol](/img/structure/B1524139.png)